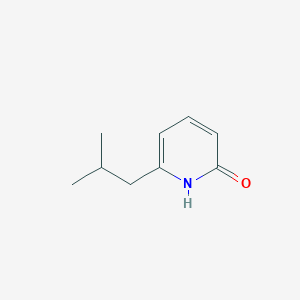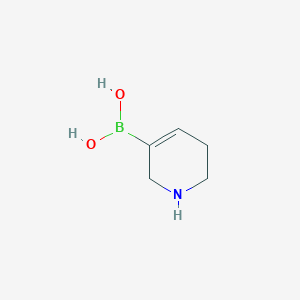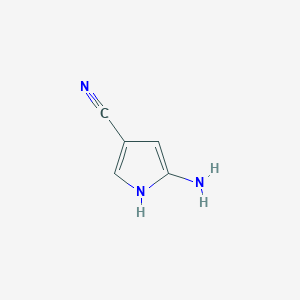
6-Isobutylpyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Isobutylpyridin-2-ol is a chemical compound belonging to the pyridine family Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom The presence of an isobutyl group at the sixth position and a hydroxyl group at the second position makes this compound unique
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutylpyridin-2-ol typically involves the alkylation of pyridin-2-ol with isobutyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and isobutyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 6-Isobutylpyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of 6-isobutylpyridin-2-one.
Reduction: Formation of 6-isobutylpyridin-2-amine.
Substitution: Formation of various substituted pyridines depending on the reagents used.
科学的研究の応用
6-Isobutylpyridin-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
作用機序
The mechanism of action of 6-Isobutylpyridin-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the isobutyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact pathways and molecular targets are subject to ongoing research.
類似化合物との比較
- Pyridin-2-ol
- 6-Methylpyridin-2-ol
- 6-Ethylpyridin-2-ol
Comparison: 6-Isobutylpyridin-2-ol is unique due to the presence of the isobutyl group, which imparts distinct physicochemical properties compared to its analogs. This structural variation can influence its reactivity, biological activity, and potential applications. For instance, the increased lipophilicity due to the isobutyl group may enhance its ability to penetrate biological membranes, making it a more effective candidate for certain medicinal applications.
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
6-(2-methylpropyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C9H13NO/c1-7(2)6-8-4-3-5-9(11)10-8/h3-5,7H,6H2,1-2H3,(H,10,11) |
InChIキー |
YNEYWBNBTJFALT-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC=CC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B11924555.png)






![7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11924589.png)


![(1S,5S)-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B11924619.png)

